
Adamantane, 1-(3-methylaminopropyl)-2-phenyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adamantane, 1-(3-methylaminopropyl)-2-phenyl-, hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of adamantane, a compound characterized by its cage-like structure, which imparts significant stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adamantane, 1-(3-methylaminopropyl)-2-phenyl-, hydrochloride typically involves multiple steps. One common method includes the alkylation of adamantane with a suitable alkylating agent, followed by the introduction of the 3-methylaminopropyl group through a nucleophilic substitution reaction. The phenyl group is then added via a Friedel-Crafts alkylation reaction. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Adamantane, 1-(3-methylaminopropyl)-2-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 3-methylaminopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantane ketones, while reduction can produce adamantane alcohols.
Scientific Research Applications
Adamantane, 1-(3-methylaminopropyl)-2-phenyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and unique structural properties.
Mechanism of Action
The mechanism of action of Adamantane, 1-(3-methylaminopropyl)-2-phenyl-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Adamantane: The parent compound, known for its stability and use in antiviral drugs.
1-(3-Methylaminopropyl)adamantane: Similar structure but lacks the phenyl group, affecting its reactivity and applications.
2-Phenyladamantane: Similar structure but lacks the 3-methylaminopropyl group, influencing its biological activity.
Uniqueness
Adamantane, 1-(3-methylaminopropyl)-2-phenyl-, hydrochloride is unique due to the combination of the adamantane core with both the 3-methylaminopropyl and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
52583-03-6 |
|---|---|
Molecular Formula |
C20H30ClN |
Molecular Weight |
319.9 g/mol |
IUPAC Name |
N-methyl-3-(2-phenyl-1-adamantyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C20H29N.ClH/c1-21-9-5-8-20-13-15-10-16(14-20)12-18(11-15)19(20)17-6-3-2-4-7-17;/h2-4,6-7,15-16,18-19,21H,5,8-14H2,1H3;1H |
InChI Key |
DDRGWEZDDZXEBZ-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCC12CC3CC(C1)CC(C3)C2C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


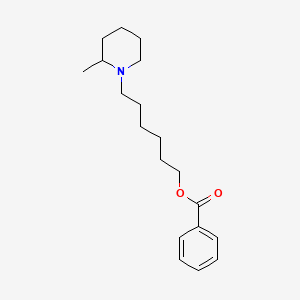
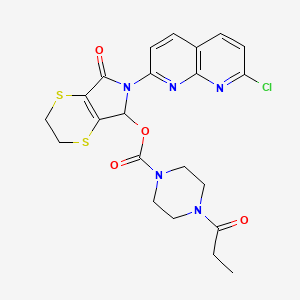
![N-[4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]phenyl]acetamide;hydrochloride](/img/structure/B13764570.png)
![1-[3-Methyl-2-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B13764571.png)
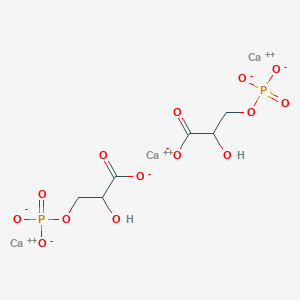

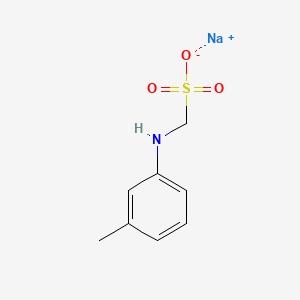
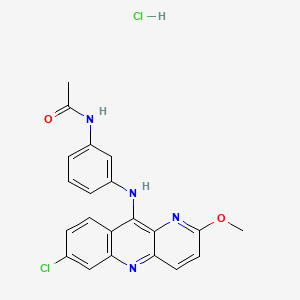
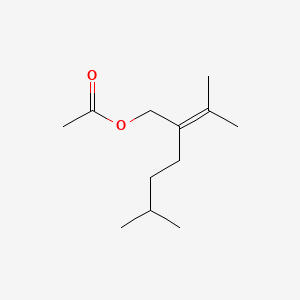
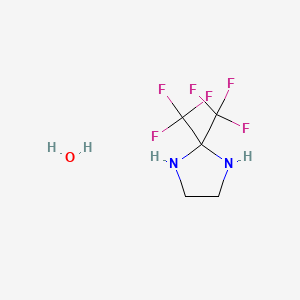
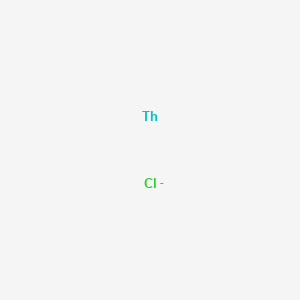
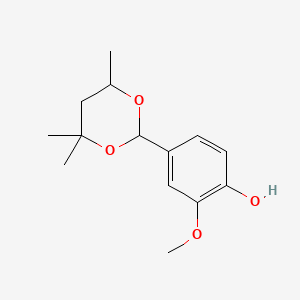

![Benzoic acid, 3,3'-[(2-sulfo-1,4-phenylene)bis(azo)]bis[6-hydroxy-, trisodium salt](/img/structure/B13764632.png)
